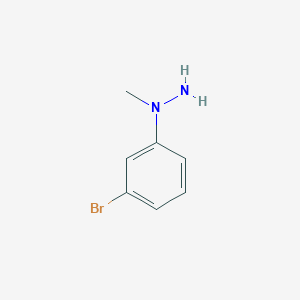

1-(3-Bromophenyl)-1-methylhydrazine

Vue d'ensemble

Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .Applications De Recherche Scientifique

Biochemical and Molecular Aspects in Carcinogenesis

1-(3-Bromophenyl)-1-methylhydrazine shares structural similarity with hydrazines like 1,2-dimethylhydrazine (DMH), a potent DNA alkylating agent. DMH, through a series of metabolic reactions, contributes to colon carcinogenesis in animal models. This compound demonstrates the capacity of hydrazines to induce cancer, providing insights into the biochemical, molecular, and histological mechanisms of carcinogenesis. The significance lies in understanding the progression of carcinogenesis and evaluating the efficacy of potential pharmacological compounds (Venkatachalam et al., 2020).

Optoelectronic Material Development

Compounds structurally related to this compound, like quinazolines and pyrimidines, have garnered attention in the field of optoelectronics. Their inclusion in π-extended conjugated systems has shown potential in creating novel materials for organic light-emitting diodes (OLEDs), photoluminescent elements, and photoelectric conversion elements. This demonstrates the potential of such compounds in advancing the field of optoelectronics and material science (Lipunova et al., 2018).

Drug Metabolism and Biotransformation

Compounds like laromustine, which have structural similarities to this compound, undergo complex biotransformations and rearrangements. Studies involving laromustine provide insights into the metabolism, formation of reactive intermediates, and potential toxicities, which are crucial for understanding the safety and efficacy of drugs derived from hydrazine structures (Nassar et al., 2016).

Hemoglobin Interaction and Toxicology

Research on phenylhydrazine, a compound related to this compound, reveals its interaction with hemoglobin, leading to hemolytic anemia. Understanding these interactions is fundamental for assessing the toxicological impact of hydrazine derivatives on blood components and formulating safety measures in their application (Shetlar & Hill, 1985).

Electrochemical Sensors and Biosensors

The development of electrochemical sensors and biosensors has seen the incorporation of phenazine polymers and carbon nanotubes, akin to compounds related to this compound. These developments underscore the relevance of such compounds in enhancing the performance of sensing devices, crucial in analytical chemistry and medical diagnostics (Barsan et al., 2015).

Mécanisme D'action

Target of Action

Related compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target the mitogen-activated protein kinase 10 .

Biochemical Pathways

For instance, 1-(3′-bromophenyl)-heliamine, an anti-arrhythmias agent, has been found to undergo phase-I metabolic pathways of demethylation, dehydrogenation, and epoxidation, and phase II pathways of glucuronide and sulfate metabolites .

Pharmacokinetics

The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-bromophenyl)-1-methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZGCVPOYOYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

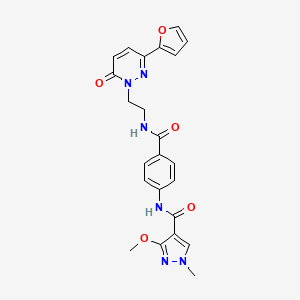

![4-({4-[5-(Cyclopentylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B2873496.png)

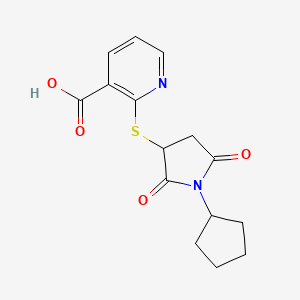

![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)

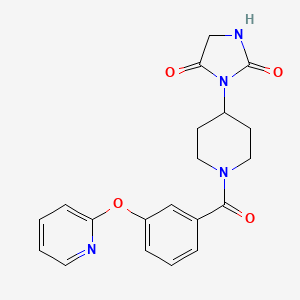

![1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873503.png)

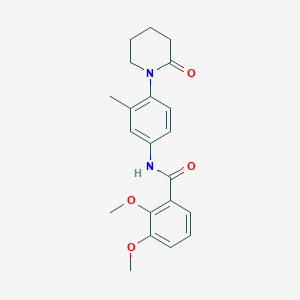

![4-(Benzylthio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2873506.png)

![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2873512.png)